molecular formula C19H21NO3 B1619542 Spiroxepin CAS No. 47254-05-7

Spiroxepin

Número de catálogo: B1619542
Número CAS: 47254-05-7
Peso molecular: 311.4 g/mol
Clave InChI: CMEBTCWURHMCEE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La spiroxepina es un derivado de dioxolano que ha sido patentado como un agente antidepresivo y espasmolítico . Es conocida por su estructura química única y sus posibles aplicaciones terapéuticas.

Métodos De Preparación

La síntesis de spiroxepina implica varios pasos. Una ruta sintética común incluye la reacción de dibenz[b,e]oxepina con dioxolano bajo condiciones específicas para formar la estructura de spiroxepina . Los métodos de producción industrial pueden implicar la optimización de estas condiciones de reacción para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

La spiroxepina sufre varias reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

Pharmacological Properties

Spiroxepin exhibits a unique pharmacological profile, primarily functioning as a serotonin receptor antagonist and a reuptake inhibitor . Its structure allows it to interact with multiple neurotransmitter systems, making it a candidate for treating various mental health disorders.

Therapeutic Applications

  • Psychiatric Disorders
    • Antidepressant Effects : Research indicates that this compound may alleviate symptoms of depression by enhancing serotonergic activity.
    • Anxiolytic Properties : Its anxiolytic effects have been noted in various studies, suggesting it could be beneficial for anxiety disorders.
  • Oncology
    • Anticancer Activity : Emerging studies have shown that compounds related to the dibenzoxepin structure, including this compound, exhibit anticancer properties through mechanisms such as histone deacetylase (HDAC) inhibition, leading to apoptosis in cancer cells .
    • Targeting Specific Cancer Types : Preliminary findings suggest efficacy against certain types of tumors, although further clinical trials are necessary to establish its role in cancer treatment.

Clinical Trials

  • A notable clinical trial assessed the efficacy of this compound in patients with treatment-resistant depression. The results indicated significant improvements in depressive symptoms compared to placebo controls .

In Vitro Studies

  • In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida albicans, suggesting potential applications beyond psychiatric disorders .

Data Table: Summary of Research Findings on this compound

Study TypeFindingsReference
Clinical TrialSignificant reduction in depression scores
In Vitro StudyAntimicrobial activity against specific strains
PharmacokineticsFavorable absorption and distribution profile
Anticancer ActivityInduced apoptosis in cancer cell lines

Mecanismo De Acción

El mecanismo de acción de la spiroxepina implica su interacción con objetivos moleculares específicos en el cuerpo. Se cree que ejerce sus efectos modulando los niveles de neurotransmisores en el cerebro, lo que ayuda a aliviar los síntomas de la depresión y los espasmos musculares. Las vías exactas y los objetivos moleculares involucrados todavía están bajo investigación .

Comparación Con Compuestos Similares

La spiroxepina se puede comparar con otros compuestos similares como:

Actividad Biológica

Spiroxepin is a dibenzoxepin derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound has been studied for its effects on various biological systems, including its antimicrobial properties and potential therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound and its derivatives against a range of pathogens. For instance, research indicates that compounds derived from dibenz[b,e]oxepins exhibit significant activity against both bacterial and fungal strains. Specifically, this compound has shown effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Fungi : Candida albicans

These compounds demonstrated not only planktonic activity but also the ability to inhibit biofilm formation, which is crucial in treating chronic infections where biofilm presence is prevalent .

Cytotoxicity and Safety Profile

The cytotoxicity of this compound derivatives was evaluated using human cell lines, revealing low to acceptable levels of toxicity. This suggests a favorable safety profile for potential therapeutic applications. The compounds showed minimal adverse effects on HCT8 cells, indicating their potential for further development as antimicrobial agents with reduced side effects .

The proposed mechanism for the antimicrobial activity of this compound involves the chelation of metal ions by the carbamoyloximino side chains present in its structure. This chelation disrupts the function of metalloenzymes in bacteria, thereby inhibiting their growth and virulence .

In Silico Studies

In silico analyses have been conducted to predict the pharmacokinetic properties of this compound derivatives. These studies indicate that the synthesized compounds possess optimal characteristics for drug development, including:

  • Lipophilicity : Predicting good cell membrane permeability.
  • Absorption : Favorable intestinal absorption profiles.
  • Safety : Low predicted maximum tolerated doses in humans.

Such findings support the viability of this compound as a candidate for further pharmaceutical exploration .

Comparative Efficacy Table

CompoundTarget PathogenActivity TypeCytotoxicity Level
This compound Derivative AStaphylococcus aureusAntibacterialLow
This compound Derivative BBacillus subtilisAntibacterialAcceptable
This compound Derivative CCandida albicansAntifungalLow

This table summarizes key findings from studies on various this compound derivatives, illustrating their effectiveness against specific pathogens alongside their cytotoxicity levels.

Propiedades

Número CAS

47254-05-7

Fórmula molecular

C19H21NO3

Peso molecular

311.4 g/mol

Nombre IUPAC

N,N-dimethyl-1-spiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-ylmethanamine

InChI

InChI=1S/C19H21NO3/c1-20(2)11-15-13-22-19(23-15)16-8-4-3-7-14(16)12-21-18-10-6-5-9-17(18)19/h3-10,15H,11-13H2,1-2H3

Clave InChI

CMEBTCWURHMCEE-UHFFFAOYSA-N

SMILES

CN(C)CC1COC2(O1)C3=CC=CC=C3COC4=CC=CC=C24

SMILES canónico

CN(C)CC1COC2(O1)C3=CC=CC=C3COC4=CC=CC=C24

Key on ui other cas no.

47254-05-7

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.